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Compound of Interest

Compound Name: 2-Amino-4-(trifluoromethyl)pyridine

Cat. No.: B024480 Get Quote

CAS Number: 106447-97-6

This in-depth technical guide serves as a core resource for researchers, scientists, and drug

development professionals on 2-Amino-4-(trifluoromethyl)pyridine. It details its chemical and

physical properties, provides comprehensive experimental protocols for its synthesis, and

explores its significant role as a key building block in the development of pharmaceuticals,

particularly in the synthesis of kinase inhibitors.

Physicochemical Properties
2-Amino-4-(trifluoromethyl)pyridine is a solid, typically appearing as a white to light yellow

crystalline powder, characterized by the following properties:
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Property Value References

Molecular Formula C₆H₅F₃N₂

Molecular Weight 162.11 g/mol [1]

Melting Point 70-74 °C [1]

Boiling Point 221.338 °C at 760 mmHg [2]

Density 1.368 g/cm³ [2]

Flash Point 87.662 °C [2]

InChIKey
RWGBXAQMUBGGKQ-

UHFFFAOYSA-N
[1]

SMILES Nc1cc(ccn1)C(F)(F)F [1]

Spectroscopic Data
The structural characterization of 2-Amino-4-(trifluoromethyl)pyridine is confirmed by the

following spectroscopic data:

¹H-NMR (CDCl₃): δ 8.205 (d, J = 5.6 Hz, 1H), 6.823 (dd, J = 5.2 and 1.2 Hz, 1H), 6.684 (s, 1H),

4.713 (brs, 2H).[3]

Synthesis Protocols
Several synthetic routes for the preparation of 2-Amino-4-(trifluoromethyl)pyridine have

been reported. Below are detailed experimental protocols for two common methods.

Synthesis from 2,6-Dichloro-4-(trifluoromethyl)pyridine
This protocol involves a two-step, one-pot reaction starting from 2,6-Dichloro-4-

(trifluoromethyl)pyridine.

Experimental Workflow:
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2,6-Dichloro-4-(trifluoromethyl)pyridine 28% Ammonia Water
THF, 150 °C, 6h

Ammonolysis Intermediate Mixture 5% Pd/C, H₂ (2.0 MPa)
100 °C, 3h

Dehalogenation 2-Amino-4-(trifluoromethyl)pyridine

Click to download full resolution via product page

Caption: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine from 2,6-Dichloro-4-

(trifluoromethyl)pyridine.

Detailed Protocol:

In a 200 mL autoclave, combine 10 g (0.046 moles) of 2,6-dichloro-4-

(trifluoromethyl)pyridine, 30.6 mL (0.44 moles) of 28% ammonia water, and 20 mL of

tetrahydrofuran (THF).

Heat the mixture to 150 °C with stirring and maintain the reaction for approximately 6 hours.

Cool the autoclave to 30-40 °C.

To the resulting mixture, add 300 mg of 5% Palladium on carbon (Pd/C) (54% wet, 0.076

mmoles).

Fill the autoclave with hydrogen gas to a pressure of 2.0 MPa.

Heat the mixture to 100 °C with stirring and continue the reaction for about 3 hours.

After cooling the reactor to 30-40 °C, filter the reaction mixture through Celite.

The filtrate contains the desired product, which can be further purified by standard methods.

[4]

Synthesis from 2-Chloro-4-(trifluoromethyl)pyridine
This method involves the direct amination of 2-Chloro-4-(trifluoromethyl)pyridine.

Experimental Workflow:
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2-Chloro-4-(trifluoromethyl)pyridine

Reaction

Ammonia

2-Amino-4-(trifluoromethyl)pyridine
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Caption: General synthesis of 2-Amino-4-(trifluoromethyl)pyridine from 2-Chloro-4-

(trifluoromethyl)pyridine.

While a specific, detailed public protocol for this reaction is less common, it generally proceeds

by reacting 2-chloro-4-(trifluoromethyl)pyridine with a source of ammonia, often in a sealed

vessel at elevated temperatures and pressures.[4]

Applications in Drug Discovery: Synthesis of
Bimiralisib
A prominent application of 2-Amino-4-(trifluoromethyl)pyridine is its use as a crucial

intermediate in the synthesis of Bimiralisib (PQR309), a potent and orally bioavailable dual

inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).

[5][6]

The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth,

survival, and metabolism.[7][8] Its aberrant activation is a frequent event in many types of

cancer, making it a key target for cancer therapy.[7] Bimiralisib exerts its anti-cancer effects by

inhibiting both PI3K and mTOR, key kinases in this pathway.[6]

Signaling Pathway Diagram:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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